molecular formula C15H8Cl2N4O4 B2820426 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide CAS No. 865287-17-8

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2820426
CAS No.: 865287-17-8
M. Wt: 379.15
InChI Key: LTXCSLQIFYBVIT-UHFFFAOYSA-N
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Description

This compound is a nitro-substituted heteroaromatic carboxamide . It has been synthesized and tested against three Mycobacterium tuberculosis cell lines . The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .


Synthesis Analysis

The synthesis of this compound starts from 4-chlorobenzoic acid . The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . This affords 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gives the title sulfonamides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The bioassay tests showed that some of the synthesized compounds possessed certain anti-tobacco mosaic virus activity .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 260-262°C . Its molecular formula is C13H8ClN4O5 .

Scientific Research Applications

Structural and Physical Properties

  • Synthesis and Crystal Structure : A study by Limbach et al. (2016) describes the synthesis of a compound with a diphenyl-1,3,4-oxadiazole unit, highlighting the compound's nearly planar structure and the inclinations of its rings. This study provides insights into the crystal packing and intermolecular interactions, such as hydrogen bonds and halogen bonds, which could be relevant for designing materials with specific properties Limbach, Detert, & Schollmeyer, 2016.

  • Molecular Tapes and Crystal Engineering : Research by Saha et al. (2005) explores molecular tapes mediated via hydrogen and halogen bonds, offering a foundation for crystal engineering. This work demonstrates how molecular design can exploit these interactions for constructing complex crystal structures Saha, Nangia, & Jaskólski, 2005.

Chemical Synthesis and Reactivity

  • Antidiabetic Agent Synthesis : Thakral et al. (2020) synthesized a series of derivatives related to the chloro-nitrobenzamide structure, highlighting their antidiabetic potential. This illustrates the role of such compounds in medicinal chemistry beyond their structural and physical attributes Thakral, Narang, Kumar, & Singh, 2020.

  • Antimicrobial and Toxicity Studies : A study by Machado et al. (2005) on oxadiazole derivatives evaluates their antimicrobial activity and toxicity, emphasizing the importance of structural variations in determining biological activity Machado, dos Santos, Costa, Filho, & Sarragiotto, 2005.

Future Directions

The compound and its derivatives are candidates for the development of novel antitubercular agents . Future research is focused on exploring the mechanism by which these compounds inhibit M. tuberculosis cell growth .

Properties

IUPAC Name

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4O4/c16-9-3-1-8(2-4-9)14-19-20-15(25-14)18-13(22)11-7-10(17)5-6-12(11)21(23)24/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXCSLQIFYBVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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